
2'-O-Benzoylpaclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Benzoylpaclitaxel is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Paclitaxel, originally isolated from the bark of the Pacific yew tree, has been modified to enhance its efficacy and reduce side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Benzoylpaclitaxel involves the esterification of paclitaxel with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the benzoyl group attaching to the 2’-hydroxyl group of paclitaxel .
Industrial Production Methods: Industrial production of 2’-O-Benzoylpaclitaxel follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-O-Benzoylpaclitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Substitution: The benzoyl group can be substituted with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions include benzoic acid derivatives, reduced benzoyl compounds, and substituted paclitaxel derivatives .
Wissenschaftliche Forschungsanwendungen
2’-O-Benzoylpaclitaxel has a wide range of scientific research applications, including:
Wirkmechanismus
2’-O-Benzoylpaclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound also interferes with the TLR4 signaling pathway, enhancing its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: The parent compound, known for its broad-spectrum anticancer activity.
Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.
Uniqueness: 2’-O-Benzoylpaclitaxel is unique due to the presence of the benzoyl group at the 2’-O position, which enhances its stability and potentially reduces side effects compared to paclitaxel. This modification also allows for the development of novel derivatives with tailored pharmacological properties .
Eigenschaften
CAS-Nummer |
158948-97-1 |
|---|---|
Molekularformel |
C54H55NO15 |
Molekulargewicht |
958.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-benzoyloxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C54H55NO15/c1-30-37(67-50(63)43(68-48(61)35-23-15-9-16-24-35)41(33-19-11-7-12-20-33)55-47(60)34-21-13-8-14-22-34)28-54(64)46(69-49(62)36-25-17-10-18-26-36)44-52(6,38(58)27-39-53(44,29-65-39)70-32(3)57)45(59)42(66-31(2)56)40(30)51(54,4)5/h7-26,37-39,41-44,46,58,64H,27-29H2,1-6H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1 |
InChI-Schlüssel |
QOCMQSDZZSUFJR-PUFPEYIYSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


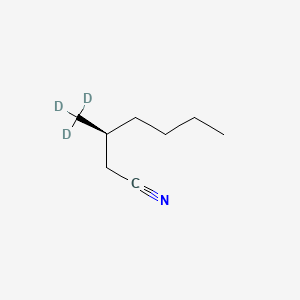
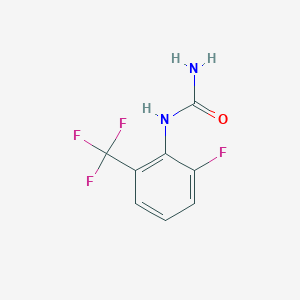
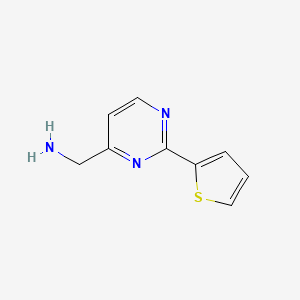

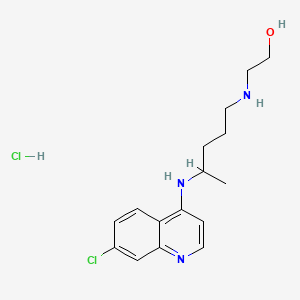
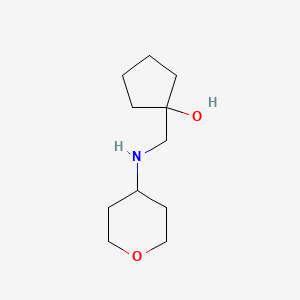
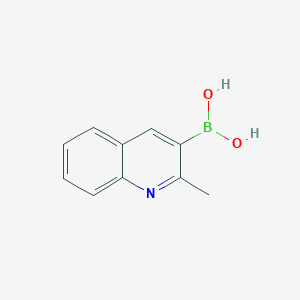
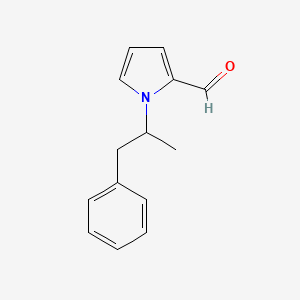
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
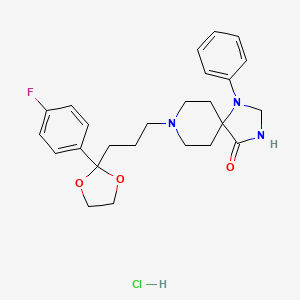
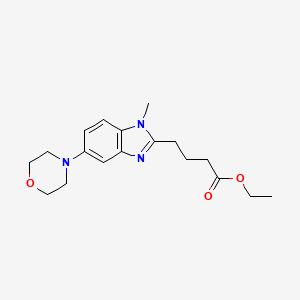
![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
